1,1'-Methylenebis(3-methylpiperidine) chemical properties
1,1'-Methylenebis(3-methylpiperidine) chemical properties
An In-depth Technical Guide to 1,1'-Methylenebis(3-methylpiperidine)
Executive Summary
This document provides a comprehensive technical overview of 1,1'-Methylenebis(3-methylpiperidine), a diaminal compound with significant potential in synthetic organic chemistry. As a derivative of 3-methylpiperidine, it serves as a valuable intermediate and a bidentate ligand. This guide, intended for researchers and drug development professionals, delves into its core chemical properties, synthesis, reactivity, spectroscopic signature, and critical safety protocols. The information herein is synthesized from established chemical principles and available data on analogous structures to provide actionable insights for laboratory applications.
Core Physicochemical Properties
1,1'-Methylenebis(3-methylpiperidine) is a diaminal constructed from two 3-methylpiperidine rings linked by a methylene bridge. This structure imparts specific chemical characteristics, primarily those of a tertiary amine and a molecule susceptible to hydrolysis under acidic conditions.
| Property | Value | Source |
| IUPAC Name | 3-Methyl-1-[(3-methyl-1-piperidinyl)methyl]piperidine | [1] |
| CAS Number | 68922-17-8 | [1] |
| Molecular Formula | C13H26N2 | [1][2] |
| Molecular Weight | 210.36 g/mol | [1] |
| Canonical SMILES | CC1CCCN(CN2CCCC(C)C2)C1 | [1][2] |
| Appearance | Colorless liquid (inferred from precursor) | [3] |
| Predicted XlogP | 3.0 | [2] |
Synthesis and Mechanistic Pathway
The synthesis of 1,1'-Methylenebis(3-methylpiperidine) is a classic example of aminal formation, typically achieved through the condensation of its parent amine, 3-methylpiperidine, with a methylene source like formaldehyde.
Retrosynthetic Analysis
The logical disconnection for this molecule breaks the two C-N bonds of the methylene bridge, leading directly to two equivalents of 3-methylpiperidine and one equivalent of formaldehyde. This straightforward retrosynthesis informs the forward synthetic strategy.
Caption: Retrosynthesis of the target molecule.
Proposed Synthetic Protocol: Condensation of 3-Methylpiperidine with Formaldehyde
This protocol describes a standard procedure for aminal synthesis. The reaction is typically performed under conditions that facilitate the removal of water to drive the equilibrium towards the product.
Rationale: The choice of a non-protic solvent like dichloromethane prevents it from competing in the reaction. Using a drying agent like anhydrous magnesium sulfate is crucial for sequestering the water byproduct, thereby preventing the reverse reaction (hydrolysis) and maximizing yield. The reaction is conducted at room temperature as the process is generally facile.
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2.0 equivalents of 3-methylpiperidine (CAS 626-56-2) and dissolve in anhydrous dichloromethane (DCM).
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Reagent Addition: Slowly add 1.0 equivalent of aqueous formaldehyde (37% solution) dropwise to the stirred solution at room temperature.
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Reaction Monitoring: Allow the reaction to stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting amine.
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Workup:
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Add anhydrous magnesium sulfate to the reaction mixture to remove water.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.
-
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure 1,1'-Methylenebis(3-methylpiperidine).
Reaction Mechanism
The formation of the aminal proceeds through a two-step nucleophilic addition-elimination pathway.
Caption: Mechanism of aminal formation.
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected data can be inferred from the known spectra of its precursors and closely related analogs like 1,1'-methylenebispiperidine.[4]
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Nuclear Magnetic Resonance (¹H NMR): The key diagnostic signal will be a singlet in the range of 2.5-3.5 ppm corresponding to the two protons of the central methylene bridge (-N-CH₂-N-). The other signals will be complex multiplets corresponding to the protons on the two 3-methylpiperidine rings. The integration of the methylene bridge signal to the ring protons will confirm the structure. Compared to the precursor 3-methylpiperidine, the N-H proton signal will be absent.[5]
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Carbon-13 NMR (¹³C NMR): A characteristic peak for the methylene bridge carbon (-N-CH₂-N-) is expected in the range of 70-80 ppm. The spectrum will also show signals for the carbons of the 3-methylpiperidine rings.
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 210. Subsequent fragmentation would likely involve the cleavage of a C-N bond to lose a 3-methylpiperidyl radical, resulting in a significant fragment. Predicted collision cross-section data for various adducts is available.[2]
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Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations. Critically, the spectrum will lack the N-H stretching band typically seen for the secondary amine precursor (3-methylpiperidine) around 3300 cm⁻¹.[4]
Chemical Reactivity and Stability
The reactivity is governed by its dual nature as a tertiary amine and an aminal.
Basicity and Nucleophilicity
The lone pairs on the nitrogen atoms make the molecule a Brønsted-Lowry base and a potent nucleophile. It will react exothermically with acids to form salts.[6]
Hydrolytic Instability
Aminals are characteristically stable under basic or neutral conditions but are readily hydrolyzed by aqueous acid. This is the most significant aspect of its reactivity, as it represents a reversible formation pathway. This property can be exploited to use the molecule as a masked form of formaldehyde and 3-methylpiperidine.
Caption: Acid-catalyzed hydrolysis pathway.
Incompatibilities
Based on data for analogous amine compounds, 1,1'-Methylenebis(3-methylpiperidine) should be considered incompatible with:
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Strong oxidizing agents
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Acids, acid anhydrides, and acid chlorides[7]
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Isocyanates and halogenated organics[6]
-
Carbon dioxide[7]
Safety, Handling, and Storage
The handling of this compound requires stringent safety measures due to its hazardous nature, as indicated by safety data for products containing it.[8]
Hazard Identification
| Hazard Class | Hazard Statement | GHS Code | Source |
| Flammable Liquid | Flammable liquid and vapor | H226 | [8] |
| Acute Toxicity | Harmful if swallowed, in contact with skin or if inhaled | H302 + H312 + H332 | [8] |
| Skin Corrosion | Causes severe skin burns and eye damage | H314 | [8] |
| Carcinogenicity | May cause cancer | H350 | [8] |
| Reproductive Toxicity | May damage fertility or the unborn child | H360 | [8] |
Safe Handling Protocol
Rationale: Given the compound's flammability, corrosivity, and toxicity, a multi-layered approach to safety is mandatory. This protocol minimizes exposure and mitigates physical hazards.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] An eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Procedural Controls:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture-sensitive.[8]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[8]
-
Use non-sparking tools and explosion-proof equipment.[7]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[8]
-
Wash hands thoroughly after handling.[8]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] The container should be kept under an inert gas.[8] Store locked up and away from incompatible materials.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Potential Applications in Research and Development
While specific, large-scale applications are not widely documented, the structure of 1,1'-Methylenebis(3-methylpiperidine) suggests its utility in several areas of chemical research.
-
Bidentate Ligand: The two nitrogen atoms can coordinate to a single metal center, making it a potential bidentate "pincer" ligand for catalysis. The steric bulk provided by the 3-methyl groups can influence the selectivity of catalytic transformations.
-
Synthetic Intermediate: It can serve as a protected or masked form of 3-methylpiperidine and formaldehyde, to be released under specific acidic conditions.
-
Non-nucleophilic Base: In certain contexts, the steric hindrance around the nitrogen atoms might allow it to function as a proton scavenger without interfering with other electrophilic centers in a reaction mixture.
-
Pharmaceutical Building Block: The parent 3-methylpiperidine scaffold is a component of various pharmaceutical compounds.[10] This derivative could be used in the synthesis of more complex molecules with potential biological activity.
References
- Piperidine, 1,1'-methylenebis[3-methyl- - Substance Details - SRS | US EPA. (2023, November 1). US Environmental Protection Agency.
- SAFETY DATA SHEET. (2025, April 30). MilliporeSigma.
- SAFETY DATA SHEET. (2015, July 2). Fisher Scientific.
- Piperidine, 1,1'-methylenebis-. NIST Chemistry WebBook.
- 1,1'-methylenebis(3-methylpiperidine) (C13H26N2). PubChemLite.
- material safety d
- SAFETY D
- 1-Methylpiperidine. Wikipedia.
- 3-Methylpiperidine | C6H13N | CID 79081. PubChem - NIH.
- 1-METHYLPIPERIDINE. CAMEO Chemicals - NOAA.
- 3-Methylpiperidine 626-56-2 wiki. Guidechem.
- 3-Methylpiperidine(626-56-2) 1H NMR spectrum. ChemicalBook. FKWz43u1mr0kyRy7IYZr0O2n52mtAZrk=)
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